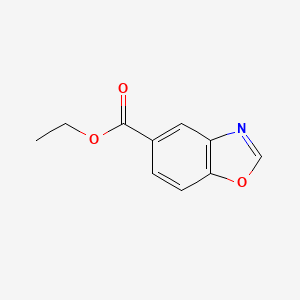

Ethyl 5-Benzoxazolecarboxylate

描述

Significance of Benzoxazole (B165842) Derivatives in Chemical and Biological Sciences

Benzoxazole derivatives are a class of heterocyclic compounds that have garnered considerable attention in the scientific community. chemsrc.com The fusion of a benzene (B151609) ring with an oxazole (B20620) ring creates a stable aromatic structure that serves as a privileged scaffold in medicinal chemistry and material science. researchgate.net These compounds are recognized for their wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netbldpharm.com The versatility of the benzoxazole core allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties. This adaptability has made benzoxazole derivatives a focal point in the design and synthesis of novel therapeutic agents and functional materials. bldpharm.com

Overview of Ethyl 5-Benzoxazolecarboxylate within the Benzoxazole Scaffold

Within the broad class of benzoxazole derivatives, this compound is distinguished by the presence of an ethyl carboxylate group at the 5-position of the benzoxazole ring system. This specific substitution pattern makes it a valuable intermediate in organic synthesis. The ester functionality provides a reactive handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol, thereby allowing for the construction of more complex molecular architectures. While extensive research has been conducted on the broader benzoxazole class, detailed public domain data specifically for this compound remains somewhat limited.

Structure

3D Structure

属性

IUPAC Name |

ethyl 1,3-benzoxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-13-10(12)7-3-4-9-8(5-7)11-6-14-9/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYONLFVSTRIQFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)OC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of Ethyl 5 Benzoxazolecarboxylate

Transformations of the Ester Moiety (Ethyl Carboxylate Group)

The ethyl carboxylate group at the 5-position of the benzoxazole (B165842) ring is a key functional handle for a variety of chemical transformations. These include hydrolysis, transesterification, reduction, and nucleophilic acyl substitution, each providing a pathway to a distinct class of derivatives.

Hydrolysis and Transesterification Reactions

Hydrolysis: The ethyl ester of 5-benzoxazolecarboxylate can be readily hydrolyzed to its corresponding carboxylic acid, 5-benzoxazolecarboxylic acid. This reaction is typically carried out under basic conditions, for instance, by heating with an aqueous solution of a base like sodium hydroxide (B78521) in a miscible co-solvent such as methanol (B129727) or ethanol (B145695). Subsequent acidification of the reaction mixture protonates the carboxylate salt, leading to the precipitation of the carboxylic acid. This transformation is fundamental as the resulting carboxylic acid is a precursor for many other derivatives, including amides and other esters.

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. google.com For example, reacting ethyl 5-benzoxazolecarboxylate with methanol under acidic conditions will produce mthis compound. scholarscentral.com Conversely, using a higher boiling point alcohol can replace the ethyl group. The reaction is reversible, and to drive it to completion, the alcohol reactant is often used in large excess as the solvent. google.com Base-catalyzed transesterification using an alkoxide, such as sodium methoxide (B1231860) in methanol, is also an effective method. google.com

Table 1: Representative Hydrolysis and Transesterification Reactions

| Reaction | Substrate | Reagents & Conditions | Product |

|---|

Reductions to Alcohol Functionalities

The ester group can be reduced to a primary alcohol, yielding (benzoxazol-5-yl)methanol. Powerful reducing agents are required for this transformation due to the stability of the ester functional group. Lithium aluminum hydride (LiAlH₄) is the most common reagent used for this purpose. acs.org The reaction is typically performed in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere. acs.org The process involves the nucleophilic addition of a hydride ion to the ester's carbonyl carbon, followed by the elimination of an ethoxide leaving group and a second hydride addition to the intermediate aldehyde, which is rapidly reduced to the primary alcohol. A careful aqueous workup is necessary to quench the excess reagent and protonate the resulting alkoxide. acs.org

Table 2: Reduction of this compound

| Reaction | Substrate | Reagents & Conditions | Product |

|---|

Amidation and Other Nucleophilic Acyl Substitutions

The ethyl ester can be converted into a wide range of amide derivatives through nucleophilic acyl substitution. One common strategy involves a two-step process: first, the ester is hydrolyzed to 5-benzoxazolecarboxylic acid, which is then activated and reacted with an amine. nih.gov Activation can be achieved by converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting highly reactive acyl chloride readily reacts with primary or secondary amines to form the corresponding amide.

Alternatively, direct conversion from the ester is possible. Reaction with hydrazine (B178648) hydrate, typically in refluxing ethanol, converts the ethyl ester into 5-benzoxazolecarbohydrazide. researchgate.netwikipedia.org This hydrazide is a valuable intermediate for synthesizing more complex structures, such as hydrazones or sulfonamides. researchgate.netwikipedia.org Furthermore, direct amidation of the ester can be achieved by heating it with an amine, although this often requires high temperatures or the use of specific catalysts.

Table 3: Amidation Pathways for this compound

| Pathway | Intermediate | Reagents & Conditions | Final Product |

|---|

Electrophilic and Nucleophilic Reactions on the Benzoxazole Core

The benzoxazole ring system is aromatic and can undergo substitution reactions, though its reactivity is influenced by the existing substituents and the inherent electronic nature of the fused heterocyclic ring. The ethyl carboxylate group at the 5-position is an electron-withdrawing group, which deactivates the benzene (B151609) portion of the core towards electrophilic aromatic substitution. researchgate.net This deactivation makes reactions like nitration, halogenation, and Friedel-Crafts alkylation or acylation challenging.

If an electrophilic substitution reaction were to be forced, the substitution would be directed to the positions meta to the deactivating ester group, which are the C-4 and C-6 positions. Of these, the C-6 position is generally favored for electrophilic attack in benzoxazole systems. For instance, the nitration of 2-phenylbenzoxazole (B188899) yields 6-nitro-2-phenylbenzoxazole. Similarly, sulfonation of 2-methylbenzoxazole (B1214174) has been shown to yield the 5-sulfonic acid derivative, demonstrating that the substitution pattern dictates the reaction site. Direct halogenation or nitration of this compound is not commonly reported, likely due to the deactivated nature of the ring. Synthetic strategies often favor incorporating the desired substituents onto the precursors before the final cyclization to form the benzoxazole ring. researchgate.net

Nucleophilic aromatic substitution on the benzoxazole core is generally rare unless a suitable leaving group (like a halogen) is present at an activated position. For this compound itself, which lacks such a group, this type of reaction is not a typical pathway.

Derivatization Strategies for Analytical and Functional Purposes

The versatile reactivity of this compound makes it a valuable starting material for creating more complex molecules with specific functions, such as fluorescent probes for analytical applications.

Introduction of Fluorescent Tags and Probes

Benzoxazole derivatives are well-known for their fluorescent properties and are often incorporated into larger molecules to serve as fluorophores. uminho.ptsciensage.infoperiodikos.com.br They are a core component of many optical brighteners and fluorescent dyes due to their photostability and high quantum yields. uminho.pt

A common strategy to create fluorescent probes involves linking the benzoxazole scaffold to another conjugated system. For instance, this compound can be used as a precursor to synthesize novel fluorescent compounds. The ester is first hydrolyzed to 5-benzoxazolecarboxylic acid. This acid can then be coupled with a fluorescent amine or an o-aminophenol derivative that possesses fluorescent properties, creating a larger, more complex dye. One established method involves the condensation of a carboxylic acid with an o-aminophenol using a dehydrating agent like polyphosphoric acid (PPA) to form a new 2-substituted benzoxazole. uminho.pt By starting with 5-benzoxazolecarboxylic acid and reacting it with a substituted o-aminophenol that is part of a dye structure (like a coumarin), a new fluorescent probe can be synthesized where the benzoxazole unit is integral to the final fluorophore. uminho.pt This modular approach allows for the rational design of probes with tailored photophysical properties. rsc.orgrsc.org

Silylation and Other Protecting Group Strategies

In the synthesis of complex molecules like this compound, protecting group strategies are essential to ensure chemoselectivity and achieve high yields. While the final molecule does not possess highly reactive functional groups that typically require protection, its synthesis often starts from precursors where such strategies are critical. The common route to the benzoxazole core involves the condensation of an o-aminophenol derivative with a carboxylic acid equivalent. For this compound, a key starting material is an ester of 4-amino-3-hydroxybenzoic acid. nih.govchemicalbook.com This precursor contains a phenolic hydroxyl group and an aromatic amino group, both of which can interfere with desired reactions if left unprotected.

Silylation of the Phenolic Hydroxyl Group: The hydroxyl group of the o-aminophenol precursor is often protected to prevent unwanted side reactions, such as O-acylation, during the formation of the amide bond that precedes cyclization. Silylation is a common and effective method for protecting hydroxyl groups. Reagents like tert-butyldimethylsilyl chloride (TBDMSCl) are frequently used. ut.ac.ir The silylation of p-aminophenol, a related compound, demonstrates that O-silylation can be achieved selectively, leaving the amino group available for subsequent reactions. ut.ac.ir The resulting silyl (B83357) ether is stable under a variety of reaction conditions but can be easily removed when desired, typically using a fluoride (B91410) ion source like tetrabutylammonium (B224687) fluoride (TBAF). uchicago.edu The use of hexamethyldisilazane (B44280) (HMDS) has also been reported for the efficient silylation of phenols. ut.ac.ir

Protection of the Amino Group: The amino group in the 4-amino-3-hydroxybenzoate precursor is typically protected to control its nucleophilicity and prevent it from reacting out of turn. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in many reaction conditions and its ease of removal under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA). researchgate.netnih.goviris-biotech.de The N-Boc protection of aminophenols can be performed chemoselectively, ensuring that the hydroxyl group remains available for other transformations if needed, or that both groups can be protected orthogonally. researchgate.netthieme-connect.comfishersci.ca An orthogonal strategy, where one protecting group can be removed without affecting another, is crucial in multi-step synthesis. uchicago.eduiris-biotech.de

The ethyl ester group in the target molecule can itself be considered a protecting group for the carboxylic acid functionality. It is generally stable to the conditions used for N-Boc protection and many other synthetic transformations. It can be removed by hydrolysis under basic (saponification) or acidic conditions to yield the corresponding carboxylic acid, which can then be used for further derivatization.

The following table summarizes common protecting group strategies applicable to the synthesis of this compound from its precursors.

| Functional Group (in Precursor) | Protecting Group | Abbreviation | Common Reagent(s) for Protection | Common Reagent(s) for Deprotection | Reference |

|---|---|---|---|---|---|

| Phenolic Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | TBAF, HF | ut.ac.ir |

| Amino | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Trifluoroacetic Acid (TFA) | researchgate.netnih.govorganic-chemistry.org |

| Carboxylic Acid | Ethyl Ester | -OEt | Ethanol, Acid Catalyst | NaOH/H₂O (Saponification) |

Modification for Chromatographic Enhancement

While this compound possesses a chromophore in its benzoxazole ring system suitable for detection by High-Performance Liquid Chromatography (HPLC) with UV detection, certain analytical applications may demand higher sensitivity or selectivity. bldpharm.com Chemical derivatization can be employed to enhance its detectability, particularly for fluorescence or mass spectrometry (MS) based methods, or to improve chromatographic separation from structurally similar compounds.

Modification strategies for this compound would likely target the ester functionality or the benzoxazole ring itself.

Derivatization via the Ester Group: The most straightforward approach involves the hydrolysis of the ethyl ester to the corresponding 5-benzoxazolecarboxylic acid. This carboxylic acid can then be reacted with a variety of derivatizing agents to introduce a highly fluorescent tag. This pre-column derivatization dramatically increases the sensitivity of detection.

Common fluorescent labeling reagents for carboxylic acids include:

Anthracene-based reagents: Reagents like 9-chloromethylanthracene or 9-anthryldiazomethane (B78999) (ADAM) react with carboxylic acids to form highly fluorescent esters. nih.govtandfonline.comoup.com These derivatives can be detected at picomole or even femtomole levels, with excitation and emission wavelengths typically in the range of 365 nm and 410 nm, respectively. nih.govoup.com

Coumarin-based reagents: Bromomethylcoumarin derivatives are another class of reagents that form fluorescent esters with carboxylic acids, enabling sensitive detection. researchgate.net

Acridine-based reagents: 9-Bromomethylacridine reacts with carboxylic acids at room temperature to yield fluorescent 9-acridinylmethyl esters, which can be detected by both fluorometry and UV. tandfonline.com

Derivatization of the Benzoxazole Ring: The benzoxazole ring system can also be a target for derivatization. Although generally stable, the C-2 position of the benzoxazole ring can undergo nucleophilic substitution, providing a handle for introducing other functional groups. For instance, related benzoxazole compounds can be derivatized at the C-2 position with reagents like 2-chlorobenzoxazole (B146293) to yield highly fluorescent products for amino acid analysis. google.com While this compound itself does not have a leaving group at the C-2 position, synthetic strategies could be adapted to introduce one, allowing for subsequent derivatization for enhanced chromatographic performance.

The following table outlines potential derivatization strategies for the analytical enhancement of this compound.

| Target Site | Strategy | Derivatizing Reagent Example | Analytical Enhancement | Detection Method | Reference |

|---|---|---|---|---|---|

| Ester (after hydrolysis) | Fluorescent Labeling | 9-Chloromethylanthracene | Increased Sensitivity | HPLC-Fluorescence | nih.govoup.com |

| Ester (after hydrolysis) | Fluorescent Labeling | 9-Anthryldiazomethane (ADAM) | High Sensitivity (picomole levels) | HPLC-Fluorescence | tandfonline.com |

| Ester (after hydrolysis) | Fluorescent Labeling | 9-Bromomethylacridine | High Sensitivity, UV/Fluorescence | HPLC-Fluorescence/UV | tandfonline.com |

| Benzoxazole Ring (C-2) | Functionalization/Tagging | (Requires prior modification) | Improved Selectivity/Sensitivity | HPLC-Fluorescence/MS | google.com |

Advanced Spectroscopic and Structural Characterization of Ethyl 5 Benzoxazolecarboxylate

X-ray Crystallography for Solid-State Structure Elucidation

No specific X-ray crystallography studies detailing the solid-state structure, crystal system, space group, or unit cell dimensions for Ethyl 5-Benzoxazolecarboxylate were found. While crystallographic data exists for related but structurally distinct benzoxazole (B165842) and isoxazole (B147169) derivatives, this information does not pertain to the title compound and therefore cannot be presented.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Detailed high-resolution ¹H NMR, ¹³C NMR, or 2D NMR spectroscopic data, including chemical shifts (δ), coupling constants (J), and correlation maps for this compound, could not be located. The search results yielded NMR data for various other heterocyclic esters, but none specifically for this compound.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Experimental Fourier-Transform Infrared (FT-IR) or Raman spectra for this compound are not available in the search results. Consequently, a data table of characteristic vibrational frequencies and their corresponding functional group assignments cannot be compiled.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

No Ultraviolet-Visible (UV-Vis) absorption spectra for this compound were identified. Information regarding its absorption maxima (λmax), molar absorptivity (ε), and the electronic transitions involved is therefore unavailable.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Specific High-Resolution Mass Spectrometry (HRMS) data that would confirm the exact mass and elemental composition of this compound was not found. As a result, a comparison between the calculated and observed exact mass cannot be provided.

Computational Chemistry and Structure Activity Relationship Sar Investigations of Benzoxazole Carboxylates

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on how benzoxazole (B165842) derivatives behave within a biological environment, such as the active site of an enzyme. These simulations model the movements and interactions of atoms and molecules over time, providing a deeper understanding of the stability of ligand-protein complexes.

For benzoxazole derivatives, MD simulations have been employed to confirm the stability of docking poses and to analyze the persistence of key interactions. For instance, simulations of benzoxazole compounds targeting the enzyme VEGFR-2, a key protein in cancer progression, have shown that the ligand remains stably bound within the active site. rsc.org Key interactions, such as hydrogen bonds and hydrophobic contacts with amino acid residues like Leu35, Val43, and Asp191, are monitored throughout the simulation to ensure they are maintained. rsc.org

The root-mean-square deviation (RMSD) is a key metric in these simulations, indicating the stability of the complex. Studies on benzoxazole derivatives targeting other proteins, such as mTOR, have reported average RMSD values of 2.8 Å to 3.0 Å over simulation times of 150 nanoseconds, confirming the stability of the compounds in the active site. researchgate.netresearchgate.net This conformational analysis helps to validate that the molecule not only fits into the binding pocket but remains there in a stable and favorable orientation to exert its biological effect.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule. This method is instrumental in identifying key binding modes and estimating the strength of the interaction, often expressed as a docking score or binding energy.

Benzoxazole carboxylates and related derivatives have been the subject of numerous docking studies against a wide array of biological targets, reflecting their diverse pharmacological potential. These targets include enzymes crucial for bacterial survival, such as DNA gyrase, and proteins involved in cancer and inflammation, like vascular endothelial growth factor receptor-2 (VEGFR-2) and cyclooxygenase (COX-2). rsc.orgresearchgate.netmdpi.com

In a typical study, the benzoxazole scaffold is docked into the active site of the target protein. For example, when docked against DNA gyrase, benzoxazole derivatives have shown favorable binding scores, with some compounds achieving scores around -6.687 kcal/mol. researchgate.net Similarly, studies targeting VEGFR-2 have reported excellent docking scores for benzoxazole-benzamide conjugates, with values reaching -8.45 kcal/mol, which is superior to the reference inhibitor sorafenib. nih.gov

The analysis of the docked poses reveals specific molecular interactions that stabilize the ligand-protein complex. Common interactions for the benzoxazole core include:

Hydrogen Bonding: The nitrogen and oxygen atoms within the benzoxazole ring system can act as hydrogen bond acceptors.

Hydrophobic Interactions: The fused benzene (B151609) ring provides a hydrophobic surface that can interact with nonpolar amino acid residues in the binding pocket.

Pi-Pi Stacking: The aromatic nature of the benzoxazole ring allows for stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan.

These interactions are critical for the affinity and selectivity of the compound. The specific substitution pattern on the benzoxazole ring, such as the ethyl carboxylate group at position 5, significantly influences these interactions and, consequently, the biological activity.

| Compound Class | Biological Target | Range of Docking Scores (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Benzoxazole derivatives | DNA Gyrase (E. coli) | -6.0 to -6.7 | Not specified researchgate.net |

| Benzoxazole-Benzamide conjugates | VEGFR-2 | -8.1 to -8.5 | Not specified nih.gov |

| 2-Substituted Benzoxazoles | COX-2 | -10.4 to -11.6 | Tyr-355, Arg-120 researchgate.netnih.gov |

| Thymoquinone-derived Benzoxazoles | Topoisomerase II | -7.4 to -8.5 | Not specified mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the efficacy of novel molecules before they are synthesized, saving time and resources.

For benzoxazole derivatives, both 2D and 3D-QSAR models have been developed to understand the structural requirements for various biological activities, including antimicrobial and anticancer effects. rsc.orgresearchgate.netesisresearch.org

2D-QSAR: These models use descriptors calculated from the 2D structure of the molecule, such as topological indices and molecular connectivity indices. For a series of benzoxazole derivatives with antimicrobial activity, a 2D-QSAR study found that Kier's molecular connectivity indices (¹χ, ¹χv) and other topological parameters were highly relevant for predicting their efficacy against bacteria. researchgate.net

3D-QSAR: These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional map of the physicochemical properties that are favorable or unfavorable for activity. For a series of benzoxazole derivatives with anticancer activity against cell lines like HepG2 and MCF-7, 3D-QSAR models were generated. rsc.org These models yielded good statistical predictability, as indicated by their cross-validated correlation coefficient (q²) and predictive correlation coefficient (R²pred) values. rsc.org

The contour maps generated from CoMFA and CoMSIA studies are particularly insightful. They highlight regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character would enhance or diminish biological activity. This information provides a clear roadmap for optimizing the lead structure, for instance, by suggesting where to add or remove specific functional groups on the benzoxazole scaffold to improve efficacy.

| Model Type | Target Cell Line | q² (Cross-validated r²) | r² (Conventional) | R²pred (Predictive r²) |

|---|---|---|---|---|

| CoMFA | HepG2 (Anticancer) | 0.509 | Not Reported | 0.5128 rsc.org |

| CoMSIA | HepG2 (Anticancer) | 0.711 | Not Reported | 0.6198 rsc.org |

| CoMFA | MCF-7 (Anticancer) | 0.568 | Not Reported | 0.5057 rsc.org |

| CoMSIA | MCF-7 (Anticancer) | 0.669 | Not Reported | 0.6577 rsc.org |

| CoMFA | Anti-inflammatory | 0.753 | 0.975 | Not Reported tandfonline.com |

| CoMSIA | Anti-inflammatory | 0.646 | 0.983 | Not Reported tandfonline.com |

Biological Activities and Mechanistic Studies of Benzoxazole Carboxylate Derivatives

Anti-inflammatory Activities and Modulation of Inflammatory Pathways

Benzoxazole (B165842) derivatives have been identified as potent anti-inflammatory agents. jocpr.com The core structure is found in established nonsteroidal anti-inflammatory drugs (NSAIDs) like benoxaprofen (B1668000) and flunoxaprofen, highlighting the therapeutic precedent for this chemical class. nih.govnih.gov Studies have explored various derivatives, including those based on the methyl 2-aminobenzoxazole-5-carboxylate scaffold, which have shown a significant ability to reduce inflammation in preclinical models. jocpr.com

Interleukin-6 (IL-6) is a key cytokine implicated in the pathology of chronic inflammatory and autoimmune diseases. nih.gov The inhibition of its signaling pathways is a recognized therapeutic strategy. nih.gov Certain benzoxazole derivatives have been specifically identified as effective antagonists of IL-6 activity. nih.govnih.gov

One study reported a series of synthetic benzoxazole derivatives with suppressive effects on IL-6-mediated signaling. Several compounds demonstrated a strong ability to inhibit the IL-6-induced phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3), a critical step in the IL-6 signaling cascade. nih.gov The most promising of these compounds, designated as 'compound 4', not only suppressed IL-6-STAT3 signaling but also curbed the production of other inflammatory cytokines, including interferon (IFN)-γ and IL-17, as well as cytokines associated with allergic inflammation like IL-4, IL-5, and IL-13. nih.gov

In another study, a series of benzoxazolone derivatives were evaluated for their anti-inflammatory effects, showing potent inhibitory activity against IL-6. nih.gov The most active compounds from this series exhibited significant inhibition at micromolar concentrations. nih.gov

| Compound Series | Specific Derivative | Reported Activity | Reference |

|---|---|---|---|

| Benzoxazole | Compound 4 | Strongly suppressed IL-6-induced STAT3 phosphorylation and production of IFN-γ, IL-17, IL-4, IL-5, & IL-13. | nih.gov |

| Benzoxazole | Compounds 6, 11, 15, 17, 19 | Suppressed IL-6-induced STAT3 phosphorylation by 80-90%. | nih.gov |

| Benzoxazolone | Compound 3g | IC₅₀ = 5.09 ± 0.88 μM | nih.gov |

| Benzoxazolone | Compound 3d | IC₅₀ = 5.43 ± 0.51 μM | nih.gov |

| Benzoxazolone | Compound 3c | IC₅₀ = 10.14 ± 0.08 μM | nih.gov |

The anti-inflammatory effects of benzoxazole derivatives are not limited to IL-6 inhibition and are mediated through various mechanisms.

Myeloid Differentiation Protein 2 (MD2) Inhibition : Some benzoxazolone derivatives exert their anti-inflammatory effects by targeting Myeloid Differentiation Protein 2 (MD2). MD2 is an essential adaptor protein for Toll-like receptor 4 (TLR4), which recognizes lipopolysaccharides (LPS) and triggers inflammatory responses. nih.gov By binding to MD2, these compounds can competitively inhibit the protein's activity, thus blocking a key inflammatory pathway. nih.gov

Inhibition of Prostaglandin (B15479496) Synthesis : Certain 3-substituted-2-oxo-3H-benzoxazoles have been shown to function by inhibiting the synthesis of prostaglandin E, a well-known mediator of inflammation and pain.

Immunosuppressive and Other Effects : Benzoxazole derivatives have also been noted for their immunosuppressive properties, which can include the modulation of T-lymphocyte activity. nih.gov Furthermore, the anti-psoriatic effects of the derivative benoxaprofen are partly attributed to its ability to inhibit epidermal 5-lipoxygenase activity, an enzyme involved in the production of inflammatory leukotrienes. nih.gov

Anticancer Activities and Molecular Target Elucidation

The benzoxazole nucleus is a privileged scaffold in the design of anticancer agents due to its presence in numerous compounds with potent antiproliferative activity against various human cancer cell lines. nih.govijresm.comajphs.com Their mechanisms of action are diverse, involving the inhibition of critical enzymes in cell division and the induction of programmed cell death. nih.govnih.gov

Protein kinases are crucial regulators of cell signaling and proliferation, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. nih.govsemanticscholar.org

Aurora B Kinase Inhibition : Aurora B kinase is a key protein in regulating mitosis, and its overexpression is common in many cancers. nih.govresearchgate.net A novel series of benzoxazole analogs were specifically designed as inhibitors of Aurora B kinase. A structure-activity relationship study of these compounds revealed that factors such as linker length and halogen substitution were critical for their inhibitory potency. nih.gov Two compounds in particular, 13l and 13q, showed promising antiproliferative effects in human tumor cell lines, with compound 13q also demonstrating significant efficacy in a prostate cancer PC-3 tumor xenograft model. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition : EGFR is another kinase that plays a vital role in cell growth and is often overactive in cancer. nih.gov A study on 2-substituted benzoxazole derivatives identified several compounds with potent activity against both wild-type (WT) and mutated EGFR enzymes. Compound 11c was a potent inhibitor of EGFRWT, while compounds 4b and 4d showed higher potency against the mutated EGFRL858R form than the standard drug erlotinib (B232). nih.gov

| Target Kinase | Derivative | Reported Activity | Reference |

|---|---|---|---|

| Aurora B Kinase | 13q | Potent inhibitor, demonstrated efficacy in a PC-3 tumor xenograft model. | nih.gov |

| Aurora B Kinase | 13l | Exhibited promising antiproliferative effects on human tumor cell lines. | nih.gov |

| EGFR (Wild Type) | 11c | Displayed potent inhibition of EGFRWT. | nih.gov |

| EGFR (Mutated L858R) | 4b, 4d | Showed higher potency than erlotinib against mutated EGFRL858R. | nih.gov |

DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication and transcription. nih.gov Topoisomerase II is a validated target for anticancer drugs because its inhibition leads to DNA damage and cell death. nih.gov Several 2-substituted benzoxazoles have been investigated as inhibitors of this enzyme. researchgate.net In a screening of various derivatives, 2-(4'-bromophenyl)-6-nitrobenzoxazole (compound 1f) was identified as the most effective Topoisomerase II inhibitor, with an IC₅₀ value of 71 µM. researchgate.net The study noted that bulky substituents at specific positions on the benzoxazole ring tended to increase Topoisomerase II inhibition. researchgate.net

Inducing apoptosis, or programmed cell death, is a primary goal of cancer therapy. wjarr.com Caspases are a family of proteases that are central to this process, with caspase-3 being a key effector caspase. wjarr.comnih.gov Several studies have demonstrated that benzoxazole derivatives can induce apoptosis in cancer cells through caspase-dependent pathways.

One study focusing on novel benzoxazole derivatives found that several compounds could significantly increase the levels of caspase-3 in HCT-116 colorectal cancer cells. nih.gov The mechanism was proposed to involve the downregulation of the anti-apoptotic protein Bcl-2 alongside the upregulation of caspase-3. nih.gov Another investigation into benzoxazole-substituted thiazolyl-pyrazole derivatives also confirmed their ability to induce apoptosis by increasing levels of cleaved caspase-3 in breast cancer cells. nih.govresearchgate.net Molecular docking studies supported these findings, showing a strong binding affinity between the lead compound and caspase-3. nih.govresearchgate.net

| Compound Series | Derivative | Cell Line | Reported Activity | Reference |

|---|---|---|---|---|

| Benzoxazole-based | 8g | HCT-116 | 6-fold increase in caspase-3 levels. | nih.gov |

| Benzoxazole-based | 12e | HCT-116 | 8-fold increase in caspase-3 levels. | nih.gov |

| Benzoxazole-based | 13d | HCT-116 | 3-fold increase in caspase-3 levels. | nih.gov |

| Benzoxazole-thiazolyl-pyrazole | BP-6 | MDA-MB-231 | Increased levels of Cleaved Caspase-3; strong binding affinity in docking studies. | nih.govresearchgate.net |

Activity against Specific Cancer Cell Lines (e.g., MCF-7, MDA-231)

Benzoxazole derivatives have been the subject of extensive research for their potential as anticancer agents, with numerous studies demonstrating their cytotoxic effects against a variety of cancer cell lines. Investigations into their antiproliferative activity have frequently utilized human breast adenocarcinoma cell lines, specifically MCF-7 and MDA-MB-231, which represent different subtypes of breast cancer.

A variety of benzoxazole-containing molecular hybrids have been synthesized and evaluated for their anticancer properties. For instance, certain synthesized benzoxazole derivatives demonstrated potent activity against the MCF-7 cell line, with some compounds showing an IC50 value of 100 µM/ml. researchgate.net The mechanism of action for these compounds is hypothesized to involve the inhibition of the tyrosine kinase domain. researchgate.net In another study, a series of compounds were tested against both MCF-7 and MDA-MB-231 cells. researchgate.net While many compounds showed weaker effects on MDA-MB-231 cells, they exhibited considerable anti-proliferative effects on MCF-7 cells. researchgate.net Further research into benzoxazole derivatives revealed that compound 2g showed the most significant antiproliferative activity against the MDA-MB-231 cell line. researchgate.net

The versatility of the benzoxazole scaffold allows for the development of various derivatives with enhanced cytotoxic profiles. Studies on 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, which incorporate a related heterocyclic system, have also shown promising results. mdpi.com One compound from this series displayed a particularly strong antiproliferative effect against the MCF-7 cell line, with an IC50 of 4.3 ± 0.11 µg/mL. mdpi.com

The exploration of organotin compounds incorporating a benzoxazole-related Schiff base structure also revealed potent cytotoxicity. One such compound demonstrated strong growth inhibition against five different cancer cell lines, including MCF-7 and MDA-MB-231, with IC50 values ranging from 2.5 to 8 μg/mL after 48 hours of treatment. nih.gov The strongest effect was observed against MCF-7 cells, with an IC50 value of 2.5±0.50 μg/mL. nih.gov

| Compound Class/Derivative | Cell Line | Activity Metric (IC50) | Reference |

|---|---|---|---|

| Benzoxazole Derivative | MCF-7 | 100 µM/ml | researchgate.net |

| Monoorganotin Schiff base (Compound C1) | MCF-7 | 2.5±0.50 μg/mL | nih.gov |

| Monoorganotin Schiff base (Compound C1) | MDA-MB-231 | 2.5 to 8 μg/mL Range | nih.gov |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2) | MCF-7 | 4.3 ± 0.11 µg/mL | mdpi.com |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2) | MDA-MB-231 | 18.28 µg/mL | mdpi.com |

| Benzoxazole Derivative (Compound 2g) | MDA-MB-231 | Significant Inhibition | researchgate.net |

Antimicrobial and Antifungal Activities

The benzoxazole scaffold is a key pharmacophore in the development of new antimicrobial and antifungal agents. researchgate.netnih.gov Derivatives of benzoxazole have demonstrated a broad spectrum of activity against various pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as different fungal species. nih.govnih.govresearchgate.net

Synthetic benzoxazole derivatives have been shown to possess significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.govmbimph.comnih.gov For example, specific benzoxazole derivatives were found to be particularly effective against S. aureus isolates, with minimal inhibitory concentrations (MICs) for 90% inhibition recorded at 25 and 50 µg/ml. nih.gov In another study, newly synthesized 2-substituted benzoxazole derivatives demonstrated potent activity, especially against E. coli and P. aeruginosa, with MICs around 1 μg/mL. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of DNA gyrase, an essential bacterial enzyme. nih.gov

In addition to their antibacterial properties, these compounds often exhibit notable antifungal activity. sci-hub.se Screening of novel benzoxazole derivatives has confirmed their efficacy against fungi such as Candida albicans and Aspergillus niger. nih.govmbimph.com Some derivatives showed moderate activity with MIC values of 64 μg mL-1 for both strains. researchgate.net The lipophilic nature of benzoxazole derivatives is thought to enhance their permeability across microbial membranes, allowing them to accumulate intracellularly and disrupt essential biological processes. mdpi.com

| Organism | Type | Compound Class | Activity Metric (MIC) | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | Benzoxazole Derivative (Compound III) | 25 µg/ml | nih.gov |

| Staphylococcus aureus | Gram-positive Bacteria | Benzoxazole Derivative (Compound II) | 50 µg/ml | nih.gov |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 2-Substituted Benzoxazole | ~1 µg/mL | nih.gov |

| Escherichia coli | Gram-negative Bacteria | 2-Substituted Benzoxazole | ~1 µg/mL | nih.gov |

| Candida albicans | Fungus | Benzoxazole Derivative (Compound 1b, 1c, 2e, 2g) | 64 µg/mL | researchgate.net |

| Aspergillus niger | Fungus | Benzoxazole Derivative (Compound 1b, 1c, 2e, 2g) | 64 µg/mL | researchgate.net |

Enzyme Inhibition Studies beyond Cancer and Inflammation

Monoamine oxidases (MAO-A and MAO-B) are important enzymes involved in the metabolism of neurotransmitters, and their inhibition is a key therapeutic strategy for neurodegenerative disorders like Parkinson's disease. mdpi.com Research has identified that heterocyclic structures, including those related to benzoxazole, can act as potent and specific inhibitors of MAO isoforms.

Studies on 1,3-oxazole derivatives have shown specific inhibition of the MAO-B isoform. mdpi.com For example, 4-(2-methyloxazol-4-yl)benzenesulfonamide was found to inhibit human MAO-B with an IC50 value of 3.47 μM, while showing weaker inhibition of MAO-A (IC50 = 43.3 μM). mdpi.com This indicates a degree of selectivity for the B isoform. Similarly, a series of N-phenyl-2,3-dihydrobenzo[b] nih.govnih.govdioxine-6-carboxamide derivatives were evaluated, with one compound emerging as a highly potent and selective MAO-B inhibitor, exhibiting an IC50 value of 0.0083 μM and a selectivity index of over 4819 against MAO-A. nih.gov Kinetic studies revealed this compound to be a competitive and reversible inhibitor. nih.gov The benzenesulfonamide (B165840) moiety, in particular, has been identified in potent and isoform-specific inhibitors of MAO-B. mdpi.combohrium.com

| Compound Class | Enzyme Target | Activity Metric (IC50) | Reference |

|---|---|---|---|

| 4-(2-methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 μM | mdpi.com |

| 4-(2-methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 μM | mdpi.com |

| N-(3,4-dichlorophenyl)-2,3-dihydrobenzo[b] nih.govnih.govdioxine-6-carboxamide (Compound 1l) | MAO-B | 0.0083 μM | nih.gov |

| 1,3-thiazolylbenzenesulfonamide (Compound 3j) | MAO-B | 0.103 µM | colab.ws |

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic approach for managing Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govnih.gov Benzoxazole derivatives have emerged as a promising class of cholinesterase inhibitors. nih.govresearchgate.net

A series of 2-aryl-6-carboxamide benzoxazole derivatives were synthesized and found to be potent dual inhibitors of both AChE and BChE. nih.govresearchgate.net The most active compound in this series, compound 36, displayed remarkable inhibitory potency with an IC50 of 12.62 nM for AChE and 25.45 nM for BChE. nih.govresearchgate.net This activity was superior to that of the standard drug donepezil. nih.govresearchgate.net The inhibitory mechanism was determined to be of a mixed type, indicating that the compound binds to both the catalytic active site and the peripheral anionic site of the enzymes. nih.govresearchgate.net Other studies have also reported benzoxazole-based compounds with IC50 values against AChE and BChE in the low micromolar range. nih.gov It has been observed that many of these compounds show stronger inhibition against AChE than BChE, which is a common trend for this class of molecules. nih.gov

| Compound Class/Derivative | Enzyme Target | Activity Metric (IC50) | Reference |

|---|---|---|---|

| 2-aryl-6-carboxamide benzoxazole (Compound 36) | AChE | 12.62 nM | nih.govresearchgate.net |

| 2-aryl-6-carboxamide benzoxazole (Compound 36) | BChE | 25.45 nM | nih.govresearchgate.net |

| 2-Oxoindoline Derivative (Compound 8i) | AChE | 0.39 μM | mdpi.com |

| 2-Oxoindoline Derivative (Compound 8i) | BChE | 0.28 μM | mdpi.com |

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. nih.gov Various heterocyclic compounds, including benzoxazole derivatives and their structural analogs, have been investigated as potential tyrosinase inhibitors. sci-hub.seresearchgate.net

Research has shown that the β-phenyl-α,β-unsaturated carbonyl scaffold is an effective structural motif for tyrosinase inhibition. researchgate.net While direct data on Ethyl 5-Benzoxazolecarboxylate is limited, related structures have shown significant promise. For example, a benzothiazole (B30560) derivative, 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol, was identified as a highly potent competitive inhibitor of mushroom tyrosinase with an IC50 value of 0.2 ± 0.01 μM, which is approximately 55 times more potent than the well-known inhibitor kojic acid. mdpi.com In silico docking studies suggested that the 2,4-hydroxyl groups on the phenyl ring were crucial for this high-affinity binding and inhibition. mdpi.com

Carboxylic acids have also been identified as a class of tyrosinase inhibitors. mdpi.com Studies on several carboxylic acids revealed IC50 values for mushroom tyrosinase inhibition in the millimolar range (3.38 to 5.42 mM). Kinetic analysis showed that these compounds could act as either competitive or mixed-type inhibitors. mdpi.com

| Compound Class | Activity Metric (IC50) | Inhibition Type | Reference |

|---|---|---|---|

| 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol (Compound 1b) | 0.2 ± 0.01 μM | Competitive | mdpi.com |

| L-pyroglutamic acid | 3.38 mM | Competitive | mdpi.com |

| 3-phenyllactic acid | 3.50 mM | Mixed-type | mdpi.com |

| Malic acid | 3.91 mM | Mixed-type | mdpi.com |

| Lactic acid | 5.42 mM | Mixed-type | mdpi.com |

Immunomodulatory Effects

Benzoxazole derivatives have demonstrated a range of immunomodulatory and anti-inflammatory activities, positioning them as potential therapeutic agents for immune-related disorders. mdpi.com These compounds can influence immune responses through various mechanisms, including the inhibition of key proteins in inflammatory pathways and modulating lymphocyte activity.

One significant mechanism is the inhibition of Myeloid differentiation protein 2 (MD2), which is a crucial adaptor protein for Toll-like receptor 4 (TLR4) involved in sensing lipopolysaccharides (LPS) and triggering inflammatory responses. nih.gov A series of benzoxazolone derivatives were synthesized and found to possess anti-inflammatory activity by inhibiting the production of the pro-inflammatory cytokine IL-6. nih.gov The most active compounds exhibited IC50 values of 5.09±0.88 μM and 5.43±0.51 μM. nih.gov Further assays confirmed that these compounds competitively inhibit the binding of probes to the MD2 protein, suggesting they are promising MD2 inhibitors. nih.gov

Beyond this specific target, benzoxazole derivatives have been shown to have broader immunomodulatory effects. Evidence suggests they can modulate T-lymphocyte activity, which is relevant to the pathogenesis of autoimmune conditions like psoriasis. mdpi.com The benzoxazole chemical family is recognized for exerting potent immunosuppressive and anti-inflammatory effects, highlighting their potential for further development as treatments for inflammatory diseases. mdpi.com

Utility as Fluorescent Probes in Biological and Chemical Research

The inherent fluorescence of the benzoxazole core has led to the exploration of its derivatives as potential fluorescent probes. However, there is no specific research in the reviewed literature detailing the use of this compound for this purpose. The fluorescence properties of benzoxazole derivatives are highly dependent on the nature and position of substituents on the bicyclic ring system. Theoretical and experimental studies on other benzoxazole compounds have shown that modifications to the core structure can significantly alter their absorption and emission spectra, quantum yields, and solvatochromic properties. For a compound to be a viable fluorescent probe, it must exhibit specific characteristics such as high fluorescence quantum yield, significant Stokes shift, and sensitivity to its local environment (e.g., polarity, pH, presence of specific ions or biomolecules). Without empirical data on this compound, its potential utility as a fluorescent probe remains purely speculative.

Investigation of Pharmacokinetic and Pharmacodynamic Properties

A thorough search of scientific literature yielded no studies on the pharmacokinetic (PK) or pharmacodynamic (PD) properties of this compound. Pharmacokinetics encompasses the study of a drug's absorption, distribution, metabolism, and excretion (ADME), while pharmacodynamics focuses on the biochemical and physiological effects of drugs and their mechanisms of action.

General pharmacokinetic profiles of other benzoxazole derivatives have been reported in various studies, indicating that metabolic pathways often involve hydroxylation of the benzene (B151609) ring and cleavage of ester or amide linkages. The ethyl ester group in this compound would likely be susceptible to hydrolysis by esterases present in the plasma and various tissues, leading to the formation of the corresponding carboxylic acid. This metabolic conversion could significantly influence the compound's biological activity, distribution, and clearance rate.

The pharmacodynamics of any compound are intrinsically linked to its specific molecular targets. Given the absence of any reported biological activities for this compound, its mechanism of action and potential therapeutic effects are entirely unknown.

Applications in Medicinal Chemistry and Pharmaceutical Development

Ethyl 5-Benzoxazolecarboxylate as a Pharmaceutical Intermediate

This compound serves as a crucial pharmaceutical intermediate and building block in the synthesis of more complex, biologically active compounds. chemicalbook.comnih.govbeilstein-journals.org Its utility stems from the inherent properties of the benzoxazole (B165842) core and the reactivity of the ethyl ester group. The benzoxazole scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. nih.gov The ester functional group can be readily converted into other functional groups such as amides, hydrazides, or carboxylic acids, allowing for the construction of a diverse library of derivatives. nih.gov This chemical versatility enables chemists to systematically modify the structure to enhance interactions with specific biological targets, thereby fine-tuning the pharmacological properties of the resulting molecules. The stability of the benzoxazole ring system ensures that it remains intact during subsequent synthetic transformations. nih.gov

Lead Compound Identification and Optimization in Drug Discovery

In the process of drug discovery, a "lead compound" is a chemical entity showing promising biological activity that serves as the starting point for optimization. ijddd.com While this compound itself may not be the initial "hit," its structural framework is integral to the development and optimization of lead compounds. nih.govarxiv.org The process of lead optimization involves iteratively modifying the structure of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). nih.gov

The ethyl carboxylate moiety on the benzoxazole ring is a key target for such modifications. For instance, converting the ester to a series of amides can explore new hydrogen bonding interactions within a biological target, potentially increasing potency. Furthermore, addressing metabolic liabilities is a critical aspect of lead optimization. Ester groups can be susceptible to hydrolysis by esterase enzymes in the body. nih.gov Medicinal chemists often replace such groups with more stable bioisosteres to improve a drug candidate's half-life and oral bioavailability. nih.gov

Table 1: Strategies for Lead Optimization of Benzoxazole Scaffolds

| Optimization Goal | Structural Modification Strategy on this compound | Rationale |

|---|---|---|

| Increase Potency | Convert ethyl ester to various amides or sulfonamides. | Introduce new hydrogen bond donors/acceptors to enhance binding affinity with the target. |

| Improve Selectivity | Add bulky substituents via the carboxylate group. | Create steric hindrance to prevent binding to off-target proteins. |

| Enhance Metabolic Stability | Replace the ethyl ester with a bioisostere (e.g., tetrazole, oxadiazole). | Reduce susceptibility to hydrolysis by plasma and liver esterases. |

| Increase Solubility | Introduce polar functional groups (e.g., amines, alcohols) via amide coupling. | Improve aqueous solubility for better absorption and formulation. |

Pharmacophore Design and Scaffold Modifications

A pharmacophore is the three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. researchgate.net The benzoxazole nucleus is an attractive and versatile scaffold for pharmacophore design. mdpi.com By strategically modifying the this compound molecule, researchers can design compounds that fit the pharmacophoric requirements of specific biological targets.

Substitutions at the 2- and 5-positions of the benzoxazole core have been shown to be critical for modulating biological activity. mdpi.com The ethyl carboxylate at the 5-position is a key site for introducing diversity. For example, in the design of enzyme inhibitors, this group can be modified to mimic a substrate or to form specific interactions with amino acid residues in the enzyme's active site. The planarity of the benzoxazole scaffold also allows it to participate in π-π stacking interactions with aromatic residues in proteins, a common feature in many drug-target interactions. nih.gov

Development of Therapeutic Agents for Conformation Diseases

Conformation diseases, such as Alzheimer's disease, are characterized by the misfolding and aggregation of proteins. nih.gov The benzoxazole scaffold has emerged as a promising framework for the development of therapeutic and diagnostic agents for these conditions. nih.gov Research has shown that derivatives of benzoxazole can interact with and inhibit the aggregation of proteins like amyloid-beta and tau, which are hallmarks of Alzheimer's disease. nih.gov

Specifically, benzoxazole derivatives are being investigated as cholinesterase inhibitors. nih.gov Cholinesterases are enzymes that break down the neurotransmitter acetylcholine (B1216132); inhibiting these enzymes can lead to symptomatic improvement in Alzheimer's patients. The design of these inhibitors often involves a benzoxazole core, which can be derived from starting materials like this compound, linked to other chemical moieties that enhance binding to the enzyme. nih.govresearchgate.net The versatility of the benzoxazole scaffold allows for the creation of multi-target-directed ligands that can address the complex pathophysiology of neurodegenerative diseases. nih.gov

Role in Agrochemical Industries

The biological activity of benzoxazole derivatives extends beyond pharmaceuticals into the agrochemical industry. mdpi.com These compounds have been shown to possess a broad spectrum of activities, including herbicidal, fungicidal, and antibacterial properties, making them valuable for crop protection. mdpi.comgoogleapis.com The benzoxazole structure is a key component in the discovery of new agricultural chemicals. mdpi.com For instance, certain derivatives have demonstrated efficacy against plant pathogens like Xanthomonas oryzae, which causes bacterial blight in rice. mdpi.com The ability to easily modify the benzoxazole scaffold, using intermediates like this compound, allows for the development of new agrochemicals with improved potency and selectivity, potentially leading to more effective and environmentally safer crop protection solutions. peptechbio.com

Patent Landscape and Emerging Research Trends in Benzoxazole Drug Discovery

The patent landscape for benzoxazole derivatives is extensive and continues to grow, reflecting the scaffold's importance in drug discovery. researchgate.net Patents in this area cover a wide range of therapeutic applications, including oncology, infectious diseases, and neurology. nih.gov

Emerging research trends focus on several key areas:

Novel Synthetic Methodologies: There is ongoing research into more efficient and environmentally friendly ways to synthesize substituted benzoxazoles. nih.gov

Targeted Therapies: A significant trend is the design of benzoxazole derivatives that target specific proteins or pathways involved in disease, such as protein kinases in cancer. researchgate.net

Multi-Target Ligands: Recognizing the complexity of diseases like cancer and Alzheimer's, researchers are developing single compounds based on the benzoxazole scaffold that can modulate multiple biological targets simultaneously. nih.govnih.gov

Expansion of Chemical Space: Researchers are continuously exploring new modifications of the benzoxazole core to discover novel biological activities and intellectual property.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-Fluorouracil |

| Acetylcholine |

| Ofloxacin |

| Fluconazole |

Environmental and Sustainability Considerations in Benzoxazole Carboxylate Synthesis

Life Cycle Assessment (LCA) of Synthetic Routes

While a specific Life Cycle Assessment (LCA) for Ethyl 5-Benzoxazolecarboxylate is not extensively documented in publicly available literature, valuable insights can be drawn from LCAs conducted on structurally similar benzoxazole (B165842) derivatives, such as 2-aryl benzoxazoles. rsc.org An LCA provides a comprehensive evaluation of the environmental impacts associated with all stages of a product's life, from raw material extraction to final disposal.

A comparative analysis of traditional batch synthesis versus modern continuous flow (CF) methodologies for 2-aryl benzoxazoles reveals the significant environmental advantages of the latter. rsc.org CF technology has been shown to be superior across various environmental impact categories. rsc.org For instance, a flow chemistry approach can reduce carbon emissions by as much as 85% compared to a batch process. rsc.org This is largely attributed to lower energy consumption and a reduced solvent load, which can account for up to 88% of the environmental impact in traditional batch syntheses. rsc.org

Key Findings from a Comparative LCA of Benzoxazole Synthesis Methods

| Synthesis Approach | Key Environmental Impact Factors | Potential for Reduction |

|---|---|---|

| Traditional Batch Synthesis | High energy consumption, large solvent volumes, use of strong acids and toxic reagents, significant waste generation. rsc.org | - |

| Continuous Flow (CF) Synthesis | Lower energy consumption, reduced solvent load, improved heat and mass transfer, enhanced safety. rsc.org | Up to 85% reduction in carbon emissions. rsc.org |

It is important to note that a complete "cradle-to-gate" LCA would also consider the environmental burdens associated with the production of starting materials and the disposal of any byproducts or waste streams. nih.gov

Waste Minimization Strategies in Manufacturing

The principle of waste prevention is a cornerstone of green chemistry. nih.gov In the context of this compound manufacturing, several strategies can be employed to minimize waste generation.

One of the primary sources of waste in traditional benzoxazole syntheses is the use of stoichiometric reagents and hazardous solvents. rsc.orgnih.gov Modern synthetic approaches focus on the use of catalytic rather than stoichiometric reagents, which significantly reduces the amount of waste produced. nih.gov

Furthermore, the adoption of continuous flow processes not only minimizes waste by improving reaction efficiency and reducing side reactions but also facilitates easier separation and purification of the final product, thereby decreasing the volume of solvent waste. rsc.org The recovery and recycling of solvents are also critical strategies for waste reduction. skpharmteco.com For instance, the use of solvents like cyclopentyl methyl ether (CPME) in flow systems has been shown to offer high recyclability. rsc.org

Effective waste management also involves the treatment of any unavoidable waste streams. For industrial residues from similar aromatic acid production, methods are being developed to separate and recover high-value-added compounds, turning a waste product into a valuable resource. figshare.com

Development of Recyclable Catalytic Systems

The development of efficient and recyclable catalysts is a key focus in the green synthesis of benzoxazoles. nih.govmdpi.com Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing both cost and environmental impact.

Several types of recyclable catalysts have been explored for the synthesis of benzoxazole derivatives:

Magnetic Nanoparticles: Catalysts based on a magnetic core, such as iron oxide, coated with a catalytic species (e.g., copper or acidic ionic liquids) can be easily recovered using an external magnet. mdpi.com These have been shown to be reusable for multiple cycles without a significant loss of activity.

Supported Catalysts: Immobilizing catalysts on solid supports like silica (B1680970) or polymers can also facilitate easy recovery and reuse. For example, palladium complexes supported on dendronized amine polymers have been used for benzoxazole synthesis and can be reused for several cycles. nih.gov

Ionic Liquids: Brønsted acidic ionic liquids (BAILs) have been developed as efficient and recyclable catalysts for benzoxazole synthesis under solvent-free conditions. nih.gov These catalysts can be recovered by simple filtration or centrifugation and reused.

Comparison of Recyclable Catalytic Systems for Benzoxazole Synthesis

| Catalyst Type | Method of Recovery | Reported Reusability | Advantages |

|---|---|---|---|

| Magnetic Nanoparticles | External Magnet | Multiple cycles with minimal activity loss | Easy separation, high efficiency |

| Supported Catalysts | Filtration | Multiple cycles with low degradation | Robust, versatile |

| Ionic Liquids | Filtration/Centrifugation | Multiple cycles with slight decrease in performance | Solvent-free conditions, high yields |

Energy Consumption and Solvent Load Optimization

Energy consumption and solvent use are major contributors to the environmental impact of chemical manufacturing. rsc.org Traditional batch syntheses of benzoxazoles often require prolonged reaction times at elevated temperatures, leading to high energy consumption. tandfonline.com

Modern energy-efficient techniques are being increasingly adopted:

Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. mdpi.comtandfonline.com

Ultrasonication: The use of ultrasound can also accelerate reaction rates and improve yields, often under milder conditions. mdpi.com

Mechanochemistry: This solvent-free approach uses mechanical energy to drive chemical reactions, eliminating the need for heating and solvents. mdpi.com

Solvent selection is another critical aspect of process optimization. The ideal solvent should be non-toxic, biodegradable, and easily recyclable. skpharmteco.com There is a growing trend towards using greener solvents like water, ethanol (B145695), or even conducting reactions under solvent-free conditions. organic-chemistry.org The optimization of solvent use, combined with recovery and reuse strategies, can significantly reduce the environmental footprint of the synthesis process. skpharmteco.com

Implementation of Green Chemistry Principles in Industrial Processes (10R Framework)

The principles of green chemistry provide a framework for designing more sustainable chemical processes. nih.gov The "10R Framework" of circularity, which includes concepts like Refuse, Rethink, Reduce, Reuse, Repair, Refurbish, Remanufacture, Repurpose, Recycle, and Recover, can be effectively applied to the industrial synthesis of this compound. rsc.org

The application of these principles is evident in the shift towards more sustainable synthetic methodologies:

Prevention (Reduce): Designing synthetic routes that minimize waste generation from the outset.

Atom Economy (Rethink): Maximizing the incorporation of all materials used in the process into the final product.

Less Hazardous Chemical Syntheses (Refuse): Using and generating substances that possess little or no toxicity.

Safer Solvents and Auxiliaries (Reduce): Minimizing or eliminating the use of hazardous solvents.

Design for Energy Efficiency (Reduce): Conducting reactions at ambient temperature and pressure whenever possible.

Use of Renewable Feedstocks (Rethink): Utilizing renewable starting materials.

Reduce Derivatives (Rethink): Avoiding unnecessary protection/deprotection steps.

Catalysis (Rethink): Using catalytic reagents in preference to stoichiometric ones.

Design for Degradation (Rethink): Designing products that break down into innocuous substances after use.

Real-time analysis for Pollution Prevention (Rethink): Monitoring reactions in real-time to prevent the formation of hazardous byproducts.

The integration of continuous flow technology with recyclable catalysts and green solvents exemplifies the practical application of these principles, leading to a more sustainable and environmentally responsible manufacturing process for benzoxazole derivatives. rsc.org

常见问题

How can synthetic routes for Ethyl 5-Benzoxazolecarboxylate derivatives be optimized to improve yields and purity?

Answer:

Optimization often involves adjusting reaction conditions such as solvent choice (e.g., ethanol or DMF), catalyst type (e.g., Al(NO₃)₃ for cyclization), and temperature (reflux vs. room temperature). For example, in the synthesis of methyl 2-substituted benzoxazole-5-carboxylates, aryl acids are refluxed with methyl-3-amino-4-hydroxybenzoate for 15 hours, followed by purification via recrystallization from ethanol . Additionally, controlling stoichiometry (e.g., using excess aryl acid) and monitoring reaction progress via TLC/HPLC can minimize side products. Electrostatic charge prevention during handling (e.g., grounded equipment) is critical to avoid decomposition .

What analytical techniques are most reliable for characterizing this compound derivatives?

Answer:

- NMR Spectroscopy: Critical for confirming substituent positions and ester group integrity. For example, ethyl 2-aminothiazole-4-carboxylate derivatives were validated using ¹H/¹³C NMR .

- HPLC-MS: Used to assess purity and detect trace impurities, especially in derivatives intended for biological assays .

- Melting Point Analysis: Discrepancies in reported melting points (e.g., 165–166°C vs. literature values) may indicate polymorphic forms or impurities, necessitating recrystallization from ethanol or acetone .

How do structural modifications to the benzoxazole core influence pharmacological activity?

Answer:

Substituents at the 2- and 5-positions significantly alter bioactivity. For instance:

- Electron-withdrawing groups (e.g., Cl at position 5) enhance binding to targets like kinase enzymes by increasing electrophilicity .

- Hydrophobic side chains (e.g., benzyloxycarbonylaminoethyl) improve membrane permeability, as seen in derivatives tested for antihypoxic activity .

- Ester vs. hydroxamic acid substitutions modulate metabolic stability; ethyl esters are often hydrolyzed in vivo, whereas hydroxamic acids resist degradation .

What are common pitfalls in interpreting biological assay data for benzoxazole derivatives?

Answer:

- Solvent Artifacts: Residual DMF or ethanol in samples can inhibit enzyme activity. Rigorous drying under vacuum is recommended .

- Cytotoxicity False Positives: Derivatives with strong electrophilic groups (e.g., nitro substituents) may non-specifically denature proteins, requiring counter-screens using cell viability assays .

- Metabolic Instability: Ethyl ester hydrolysis in cell culture media can yield inactive carboxylic acids, necessitating stability studies via LC-MS .

How can contradictory spectral data (e.g., NMR shifts) be resolved in benzoxazole derivatives?

Answer:

- Solvent Effects: Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) influence chemical shifts. Cross-referencing with computed NMR spectra (DFT/B3LYP) helps validate assignments .

- Tautomeric Equilibria: Benzoxazole derivatives may exhibit keto-enol tautomerism, causing split peaks. Variable-temperature NMR can identify dynamic equilibria .

- Impurity Deconvolution: Use preparative HPLC to isolate minor components and assign peaks conclusively .

What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Storage: Refrigerate (<4°C) in airtight containers to prevent hydrolysis. Ensure containers are upright to avoid leakage .

- PPE: Wear nitrile gloves (inspected for tears) and flame-retardant lab coats. Use fume hoods to avoid inhalation of vapors .

- Spill Management: Neutralize acidic hydrolysis products (e.g., HCl) with sodium bicarbonate before disposal .

How can computational modeling aid in designing this compound-based inhibitors?

Answer:

- Docking Studies: Tools like AutoDock Vina predict binding modes to targets (e.g., kinases). For example, 6-benzoxazole benzimidazole derivatives showed strong binding to hypoxia-inducible factor (HIF) .

- QSAR Models: Correlate substituent electronegativity or logP values with IC₅₀ data to prioritize synthetic targets .

- MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories to filter unstable candidates .

What are the challenges in scaling up benzoxazole synthesis from milligram to gram quantities?

Answer:

- Exothermic Reactions: Large-scale cyclization (e.g., using acetic anhydride) requires controlled addition and cooling to prevent runaway reactions .

- Purification Bottlenecks: Replace column chromatography with fractional crystallization (e.g., ethanol/water mixtures) for cost-effective scaling .

- Byproduct Management: Optimize stoichiometry to reduce waste (e.g., potassium chloride precipitates in hydroxylamine-mediated syntheses) .

How do reaction mechanisms differ between benzoxazole and thiazole derivatives during synthesis?

Answer:

- Cyclization Pathways: Benzoxazoles form via nucleophilic attack of hydroxyl groups on carbonyl carbons (e.g., in aryl acid condensations), whereas thiazoles require sulfur participation (e.g., from thiocarbamoylmalonates) .

- Catalyst Sensitivity: Benzoxazole synthesis often uses Lewis acids (e.g., Al(NO₃)₃), while thiazoles may require basic conditions (e.g., KHCO₃) .

What strategies validate target engagement of benzoxazole derivatives in cellular assays?

Answer:

- Photoaffinity Labeling: Incorporate azide groups into derivatives for UV-induced crosslinking with target proteins, followed by pull-down assays .

- CETSA (Cellular Thermal Shift Assay): Monitor thermal stabilization of target proteins in lysates treated with derivatives .

- Knockout Models: Use CRISPR-Cas9 to delete putative targets and confirm loss of compound efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。